molecular formula C18H24ClN3O2 B2540736 2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide CAS No. 1311657-22-3

2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide

Cat. No.: B2540736
CAS No.: 1311657-22-3
M. Wt: 349.86
InChI Key: HROYYQABLBCGRG-UHFFFAOYSA-N
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Description

2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a morpholine ring substituted with a 2-chlorophenyl group and an acetamide moiety linked to a cyano-substituted dimethylpropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a chlorinated aromatic compound under basic conditions.

    Substitution with 2-Chlorophenyl Group: The morpholine ring is then substituted with a 2-chlorophenyl group using a nucleophilic aromatic substitution reaction.

    Acetamide Formation: The acetamide moiety is introduced by reacting the substituted morpholine with an appropriate acylating agent.

    Introduction of the Cyano Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the morpholine ring and the acetamide moiety.

    Reduction: Reduced forms of the cyano group and the chlorophenyl group.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(2-chlorophenyl)morpholin-4-yl]acetamide: Lacks the cyano and dimethylpropyl groups.

    N-(1-cyano-1,2-dimethylpropyl)acetamide: Lacks the morpholine and chlorophenyl groups.

    2-(2-chlorophenyl)morpholine: Lacks the acetamide and cyano groups.

Uniqueness

2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(2-cyano-3-methylbutan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3O2/c1-13(2)18(3,12-20)21-17(23)11-22-8-9-24-16(10-22)14-6-4-5-7-15(14)19/h4-7,13,16H,8-11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROYYQABLBCGRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CN1CCOC(C1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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